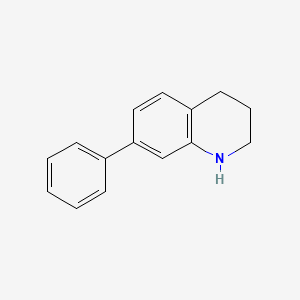

7-Fenil-1,2,3,4-tetrahidroquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C15H15N . It is a solid substance at room temperature . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines has been achieved through various methods. One such method involves the reduction or oxidation followed by cyclization . Another method involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . Other methods include SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis

The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a phenyl group attached at the 7-position . The molecular weight of this compound is 209.29 .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . They participate in both electrophilic and nucleophilic substitution reactions . In addition, they have been involved in various multicomponent reactions for functionalization .Physical and Chemical Properties Analysis

7-Phenyl-1,2,3,4-tetrahydroquinoline is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Química Medicinal

7-Fenil-1,2,3,4-tetrahidroquinolina es un tipo de análogo de 1,2,3,4-tetrahidroisoquinolina (THIQ) . Los análogos de THIQ, tanto naturales como sintéticos, se han encontrado que ejercen diversas actividades biológicas contra varios patógenos infecciosos y trastornos neurodegenerativos . Esto hace que this compound sea un candidato potencial para la investigación en química medicinal.

Descubrimiento de fármacos

El andamiaje THIQ, al que pertenece this compound, ha ganado mucha atención en la comunidad científica . Esto ha resultado en el desarrollo de nuevos análogos de THIQ con potente actividad biológica, contribuyendo al campo del descubrimiento de fármacos .

Fármacos antiarrítmicos

El núcleo de 1,2,3,4-tetrahidroquinolina es una estructura central prevalente en muchos productos farmacéuticos sintéticos . Por ejemplo, Nicainoprol, un fármaco antiarrítmico, contiene esta estructura central .

Antibióticos antivirales y antifúngicos

Virantmycin, un antibiótico antiviral que también posee actividad antifúngica, es otro ejemplo de un producto farmacéutico que contiene el núcleo de 1,2,3,4-tetrahidroquinolina .

Fármacos esquistotomicidas

Oxamniquina, un esquistotomicida, es un producto farmacéutico sintético que contiene el núcleo de 1,2,3,4-tetrahidroquinolina .

Actividad fungicida

This compound se utiliza como reactivo en la síntesis de N-sustituidos benzoil-1,2,3,4-tetrahidroquinolyl-1-carboxamidas, que muestran actividad fungicida .

Mecanismo De Acción

Target of Action

Tetrahydroquinoline derivatives, a class to which 7-phenyl-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that tetrahydroquinoline derivatives can interact with biological targets in a variety of ways, depending on their chemical structure and the nature of the target .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Tetrahydroquinoline derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 corresponds to "Causes serious eye irritation" . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Direcciones Futuras

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research directions may include the development of new synthetic strategies for constructing the core scaffold and the exploration of new biological activities .

Análisis Bioquímico

Biochemical Properties

For instance, the oxidative product of tetrahydroisoquinoline, N-methylisoquinolinium ion, has been found to inhibit enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .

Cellular Effects

The cellular effects of 7-Phenyl-1,2,3,4-tetrahydroquinoline are currently unknown due to the lack of specific studies on this compound. Related tetrahydroquinolines have shown various effects on cells. For example, 4-phenyltetrahydroquinolines have demonstrated hepatoprotective effects in rats, effectively lowering transaminases, preserving liver tissue integrity, and mitigating oxidative stress and inflammation .

Dosage Effects in Animal Models

The dosage effects of 7-Phenyl-1,2,3,4-tetrahydroquinoline in animal models have not been specifically studied. Related compounds such as 4-phenyltetrahydroquinolines have shown hepatoprotective effects in rats at a dose of 25 mg/kg body weight .

Metabolic Pathways

Tetrahydroquinolines are known to be involved in various metabolic processes .

Subcellular Localization

The subcellular localization of a compound can significantly impact its activity or function .

Propiedades

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOTBWGEXECMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![2-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2583097.png)

![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2583098.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)